molecular formula C8H11N5S B12917193 N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide

Cat. No.: B12917193
M. Wt: 209.27 g/mol
InChI Key: HDCNFEZMNLOQFB-IZZDOVSWSA-N
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Description

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide is a heterocyclic compound with the molecular formula C8H11N5S. This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a pyrazine ring and a hydrazinecarbothioamide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction of 2-pyrazinecarboxaldehyde with N,N-dimethylhydrazinecarbothioamide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives and hydrazine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide is unique due to its specific combination of a pyrazine ring and a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

1,1-dimethyl-3-[(E)-pyrazin-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C8H11N5S/c1-13(2)8(14)12-11-6-7-5-9-3-4-10-7/h3-6H,1-2H3,(H,12,14)/b11-6+

InChI Key

HDCNFEZMNLOQFB-IZZDOVSWSA-N

Isomeric SMILES

CN(C)C(=S)N/N=C/C1=NC=CN=C1

Canonical SMILES

CN(C)C(=S)NN=CC1=NC=CN=C1

Origin of Product

United States

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